molecular formula C12H10ClNOS B12173153 N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide

Cat. No.: B12173153
M. Wt: 251.73 g/mol
InChI Key: DZGICNPBMMJVCO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide typically involves the condensation of 5-chloro-2-methylaniline with thiophene-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)thiophene-2-carboxamide
  • N-(5-chloro-2-methylphenyl)furan-3-carboxamide
  • N-(5-chloro-2-methylphenyl)pyrrole-3-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs with different heterocyclic rings .

Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H10ClNOS/c1-8-2-3-10(13)6-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

DZGICNPBMMJVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2

Origin of Product

United States

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